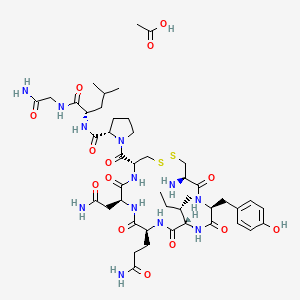

Acétate d'ocytocine

Vue d'ensemble

Description

L'acétate d'ocytocine est une forme synthétique de l'ocytocine, une hormone peptidique et un neuropeptide qui joue un rôle crucial dans la liaison sociale, la reproduction, l'accouchement et la période post-partum. Il est produit dans l'hypothalamus et libéré par l'hypophyse postérieure. L'this compound est couramment utilisé en milieu médical pour induire le travail, contrôler les saignements post-partum et soutenir la lactation .

Applications De Recherche Scientifique

Oxytocin acetate has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in social behavior, stress response, and reproductive functions.

Medicine: Used clinically to induce labor, control postpartum hemorrhage, and support lactation. It is also being explored for potential therapeutic applications in autism, anxiety, and other psychiatric disorders.

Industry: Utilized in the development of peptide-based drugs and as a standard in analytical chemistry

Mécanisme D'action

Target of Action

Oxytocin acetate primarily targets the oxytocin receptors , which are G-protein-coupled receptors distributed in many peripheral tissues and specific brain areas . These receptors play a crucial role in various physiological processes, including labor, lactation, social cognition, and functioning .

Mode of Action

Oxytocin acetate interacts with its targets by activating the oxytocin receptors. This activation triggers intracellular signaling pathways involving phospholipase C, resulting in the mobilization of intracellular calcium . This interaction leads to various changes, such as uterine contractions during labor and milk ejection during lactation .

Biochemical Pathways

Oxytocin acetate affects several biochemical pathways. It plays a vital role in labor and delivery, where it is produced in the hypothalamus and secreted from the paraventricular nucleus to the posterior pituitary. It is then released in pulses during childbirth to induce uterine contractions . Oxytocin also influences memory consolidation, has an antidepressive effect, and participates in the regulation of the cardiovascular system and sodium secretion .

Pharmacokinetics

The pharmacokinetics of oxytocin acetate involve its absorption, distribution, metabolism, and excretion (ADME). Oxytocin stimulates uterine contraction by activating G-protein-coupled receptors that trigger increases in intracellular calcium levels in uterine myofibrils . Oxytocin also increases local prostaglandin production, further stimulating uterine contraction . The elimination half-life of oxytocin is between 1 to 6 minutes, and it decreases in late pregnancy and during lactation .

Result of Action

The molecular and cellular effects of oxytocin acetate’s action are diverse. It stimulates myometrium contractility during delivery and enhances lactation due to increased activity of myoepithelial cells in the mammary gland . In addition to these direct humoral effects, oxytocin may influence memory consolidation, have an antidepressive effect, and participate in the regulation of the cardiovascular system and sodium secretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxytocin acetate. For instance, in sows, low levels of oxytocin depend on environmental factors influencing the farrowing phase, such as being confined in crates rather than pens, having a direct effect on farrowing duration

Analyse Biochimique

Biochemical Properties

Oxytocin acetate interacts with various enzymes, proteins, and other biomolecules. It binds to the oxytocin receptor, a G-protein-coupled receptor, triggering a cascade of intracellular events . This interaction influences various biochemical reactions, such as the mobilization of intracellular calcium and the modulation of neuronal activity .

Cellular Effects

Oxytocin acetate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, oxytocin acetate stimulates uterine contractions during childbirth and lactation . It also plays a role in maternal bonding and milk production .

Molecular Mechanism

The molecular mechanism of oxytocin acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon binding to its receptor, oxytocin acetate activates specific G-proteins, leading to the activation of phospholipase C and the mobilization of intracellular calcium .

Temporal Effects in Laboratory Settings

The effects of oxytocin acetate change over time in laboratory settings. It has been shown to transiently reduce synaptic inhibition in multiple brain regions and enable long-term synaptic plasticity . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of oxytocin acetate vary with different dosages in animal models. For instance, in dogs and cats, oxytocin is given when uterine contractions are less frequent than expected for the stage of labor . Overdose can cause severe uterine contractions .

Metabolic Pathways

Oxytocin acetate is involved in several metabolic pathways. It modulates mitochondrial biogenesis, enhances glucose uptake, and optimizes energy utilization, thereby contributing to overall metabolic stability .

Transport and Distribution

Oxytocin acetate is transported and distributed within cells and tissues. It is synthesized in the hypothalamus and stored in Herring bodies at the axon terminals in the posterior pituitary. It is then released into the blood from the posterior lobe (neurohypophysis) of the pituitary gland .

Subcellular Localization

The subcellular localization of oxytocin acetate affects its activity or function. Oxytocin receptors are mainly expressed at synapses, as well as on axons and glial processes . This localization allows oxytocin acetate to modulate excitatory-inhibitory balance and plasticity in various brain regions .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L'acétate d'ocytocine est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante. Le processus implique les étapes suivantes :

Fixation du premier acide aminé : à une résine solide.

Addition séquentielle d'acides aminés protégés : à l'aide de réactifs de couplage comme le HBTU ou le DIC.

Déprotection : des chaînes latérales des acides aminés et clivage de la résine à l'aide de TFA (acide trifluoroacétique).

Purification : du peptide brut par CLHP (chromatographie liquide haute performance).

Méthodes de production industrielle : Dans les milieux industriels, l'this compound est produit à l'aide de SPPS à grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, impliquant des synthétiseurs peptidiques automatisés et des techniques de purification avancées. Le produit final est lyophilisé pour obtenir une forme poudre stable .

Analyse Des Réactions Chimiques

Types de réactions : L'acétate d'ocytocine subit diverses réactions chimiques, notamment :

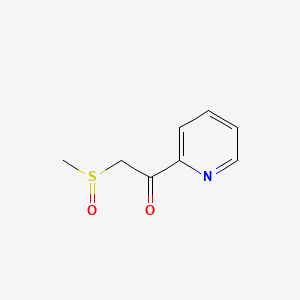

Oxydation : L'oxydation de la liaison disulfure entre les résidus cystéine peut se produire, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : La réduction de la liaison disulfure peut donner des groupes thiol libres.

Substitution : Les résidus d'acides aminés peuvent subir des réactions de substitution, en particulier au niveau des chaînes latérales.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Divers nucléophiles dans des conditions douces.

Principaux produits :

Oxydation : Sulfoxydes, sulfones.

Réduction : Groupes thiol libres.

Substitution : Chaînes peptidiques modifiées avec des chaînes latérales modifiées.

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Étudié pour son rôle dans le comportement social, la réponse au stress et les fonctions de reproduction.

Médecine : Utilisé cliniquement pour induire le travail, contrôler l'hémorragie post-partum et soutenir la lactation. Il est également étudié pour ses applications thérapeutiques potentielles dans l'autisme, l'anxiété et d'autres troubles psychiatriques.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme étalon en chimie analytique

5. Mécanisme d'action

L'this compound exerce ses effets en se liant aux récepteurs de l'ocytocine, qui sont des récepteurs couplés aux protéines G situés dans divers tissus, notamment l'utérus, les glandes mammaires et le cerveau. En se liant, il active les voies de signalisation intracellulaires qui augmentent les niveaux de calcium, conduisant à des contractions musculaires. Dans le cerveau, l'ocytocine module les comportements sociaux, les réponses au stress et la régulation émotionnelle par son action sur des circuits neuronaux spécifiques .

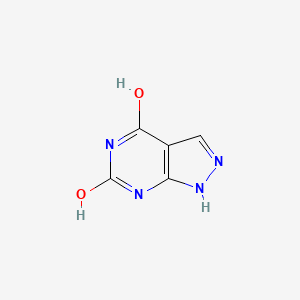

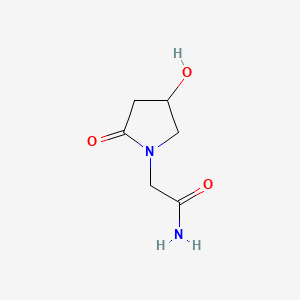

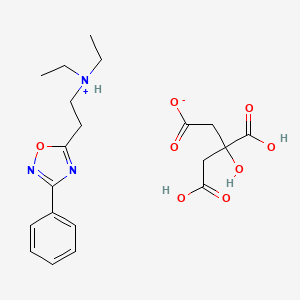

Composés similaires :

Carbétocine : Un analogue synthétique de l'ocytocine avec une demi-vie plus longue, utilisé pour prévenir l'hémorragie post-partum.

Démoxytocine : Un autre analogue synthétique avec des propriétés utérotoniques similaires.

Vasopressine : Une hormone peptidique présentant des similitudes structurales avec l'ocytocine, impliquée dans la rétention d'eau et la vasoconstriction.

Unicité de l'this compound : L'this compound est unique en raison de son rôle spécifique dans la liaison sociale, les fonctions de reproduction et son potentiel thérapeutique dans diverses affections médicales. Contrairement à ses analogues, l'this compound est principalement utilisé pour ses effets physiologiques naturels et possède un profil de sécurité bien établi .

Comparaison Avec Des Composés Similaires

Carbetocin: A synthetic analog of oxytocin with a longer half-life, used to prevent postpartum hemorrhage.

Demoxytocin: Another synthetic analog with similar uterotonic properties.

Vasopressin: A peptide hormone with structural similarities to oxytocin, involved in water retention and vasoconstriction.

Uniqueness of Oxytocin Acetate: Oxytocin acetate is unique due to its specific role in social bonding, reproductive functions, and its therapeutic potential in various medical conditions. Unlike its analogs, oxytocin acetate is primarily used for its natural physiological effects and has a well-established safety profile .

Propriétés

IUPAC Name |

acetic acid;1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N12O12S2.C2H4O2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59;1-2(3)4/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZOEVVLZMNAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H70N12O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1067.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6233-83-6 | |

| Record name | Oxytocin, monoacetate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.